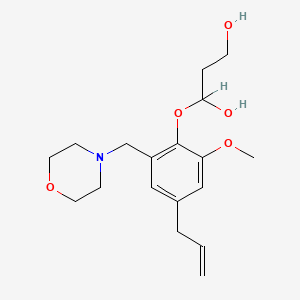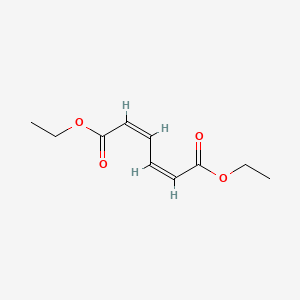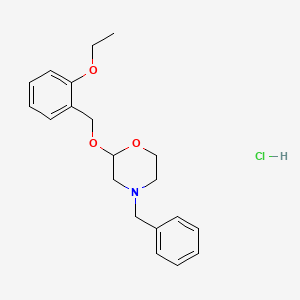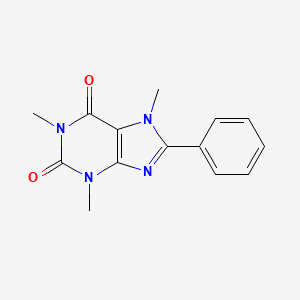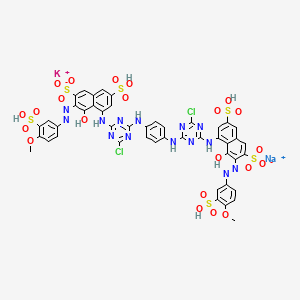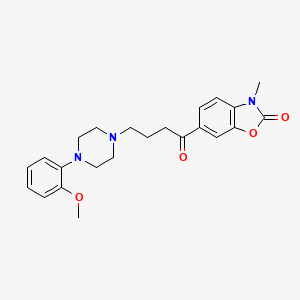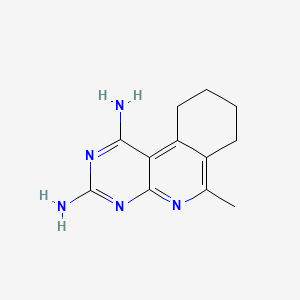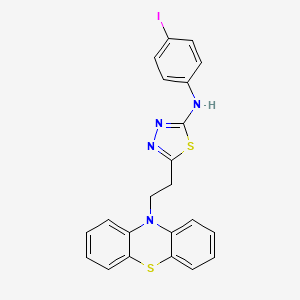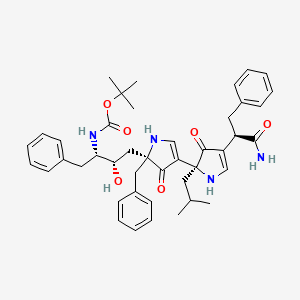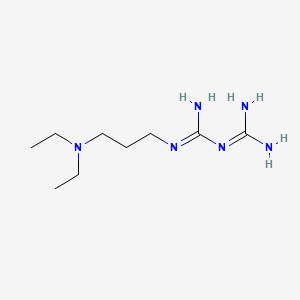
2-(Dimethylamino)ethyl carbanilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl carbanilate hydrochloride is an organic compound with a molecular formula of C11H16ClNO2. It is a derivative of carbanilic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a carbanilate moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl carbanilate hydrochloride typically involves the reaction of dimethylethanolamine with carbanilic acid derivatives. One common method includes the chlorination of dimethylethanolamine using thionyl chloride under controlled temperature conditions (5-15°C) in an ice water bath. This reaction produces 2-dimethylaminoethyl chloride, which is then reacted with carbanilic acid to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities and achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbanilate moiety into amines or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced carbanilate derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl carbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl carbanilate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
2-(Dimethylamino)ethyl carbanilate hydrochloride stands out due to its unique combination of a dimethylamino group and a carbanilate moiety. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill. Its solubility in water and ability to participate in various chemical reactions further enhance its versatility .
Propriétés
Numéro CAS |
3739-06-8 |
|---|---|
Formule moléculaire |
C11H17ClN2O2 |
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-13(2)8-9-15-11(14)12-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3,(H,12,14);1H |
Clé InChI |
YBSPZNILXCUSOL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(=O)NC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


